molecular formula C17H20FN3O B280394 (1-ethyl-5-methyl-1H-pyrazol-4-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(1-ethyl-5-methyl-1H-pyrazol-4-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

カタログ番号: B280394
分子量: 301.36 g/mol
InChIキー: YRWCPULLAURGKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-ethyl-5-methyl-1H-pyrazol-4-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone, also known as EF-24, is a synthetic compound that has garnered significant attention in the field of scientific research. EF-24 belongs to the family of chalcone analogs and has been shown to exhibit a range of biological activities.

作用機序

(1-ethyl-5-methyl-1H-pyrazol-4-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exerts its biological effects through multiple mechanisms of action. It has been shown to modulate the activity of various signaling pathways, including NF-κB, Nrf2, and PI3K/Akt/mTOR. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Furthermore, this compound has been demonstrated to inhibit the activity of enzymes involved in inflammation and oxidative stress, such as COX-2 and iNOS.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress, induce apoptosis in cancer cells, and inhibit tumor growth in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce atherosclerotic plaque formation in animal models of cardiovascular disease.

実験室実験の利点と制限

(1-ethyl-5-methyl-1H-pyrazol-4-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been extensively studied for its biological activities, making it a well-characterized compound for use in experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied for its pharmacokinetics and pharmacodynamics, which can limit its use in in vivo experiments.

将来の方向性

There are several future directions for the study of (1-ethyl-5-methyl-1H-pyrazol-4-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone. One potential direction is the development of analogs with improved solubility and pharmacokinetics. Additionally, the potential therapeutic applications of this compound in various disease models should be further explored. Furthermore, the mechanisms of action of this compound should be studied in greater detail to elucidate its effects on various signaling pathways. Finally, the safety and toxicity of this compound should be further investigated to determine its potential for clinical use.

合成法

(1-ethyl-5-methyl-1H-pyrazol-4-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is synthesized through a multistep process that involves the condensation of 2-hydroxyacetophenone and 2,6-difluorobenzaldehyde to produce chalcone. The chalcone is then reacted with hydrazine hydrate to form the pyrazoline ring. Finally, the pyrazoline ring is reacted with ethyl chloroacetate to yield this compound. The synthesis method of this compound has been optimized to produce high yields of pure compound.

科学的研究の応用

(1-ethyl-5-methyl-1H-pyrazol-4-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant activities. This compound has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various disease models, including Alzheimer's disease and cardiovascular disease.

特性

分子式

C17H20FN3O

分子量

301.36 g/mol

IUPAC名

(1-ethyl-5-methylpyrazol-4-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C17H20FN3O/c1-4-20-12(3)15(10-19-20)17(22)21-11(2)5-6-13-9-14(18)7-8-16(13)21/h7-11H,4-6H2,1-3H3

InChIキー

YRWCPULLAURGKI-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C)C

正規SMILES

CCN1C(=C(C=N1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。